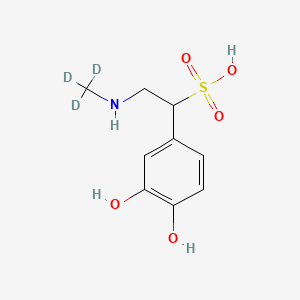

Epinephrine Sulfonic Acid-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

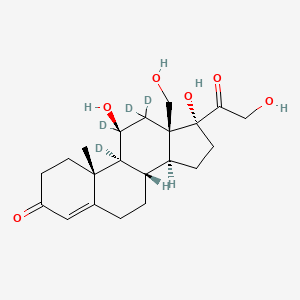

Epinephrin-Sulfonsäure-d3 ist ein deuteriummarkiertes Derivat der Epinephrin-Sulfonsäure. Es wird hauptsächlich in der wissenschaftlichen Forschung als stabiles, isotopenmarkiertes Verbindung verwendet. Die Einarbeitung von Deuteriumatomen in das Molekül macht es für verschiedene analytische und pharmakokinetische Studien nützlich .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Epinephrin-Sulfonsäure-d3 beinhaltet die Einführung von Deuteriumatomen in das Epinephrin-Sulfonsäure-Molekül. Dies kann durch verschiedene Deuterierungsmethoden erreicht werden, die typischerweise die Verwendung deuterierter Reagenzien und Lösungsmittel umfassen. Die spezifischen Synthesewege und Reaktionsbedingungen können variieren, aber sie umfassen im Allgemeinen Schritte wie Sulfonierung und Deuterium-Austauschreaktionen .

Industrielle Produktionsmethoden

Die industrielle Produktion von Epinephrin-Sulfonsäure-d3 folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von deuterierten Reagenzien mit hoher Reinheit und kontrollierten Reaktionsbedingungen, um die konsistente Einarbeitung von Deuteriumatomen zu gewährleisten. Das Endprodukt wird dann gereinigt und charakterisiert, um seine Isotopenzusammensetzung und chemische Reinheit zu bestätigen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Epinephrine Sulfonic Acid-d3 involves the introduction of deuterium atoms into the Epinephrine Sulfonic Acid molecule. This can be achieved through various deuteration techniques, which typically involve the use of deuterated reagents and solvents. The specific synthetic routes and reaction conditions can vary, but they generally include steps such as sulfonation and deuterium exchange reactions .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the consistent incorporation of deuterium atoms. The final product is then purified and characterized to confirm its isotopic composition and chemical purity .

Analyse Chemischer Reaktionen

Reaktionstypen

Epinephrin-Sulfonsäure-d3 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Sulfonsäurederivate zu bilden.

Reduktion: Reduktionsreaktionen können die Sulfonsäuregruppe in andere funktionelle Gruppen umwandeln.

Substitution: Die Sulfonsäuregruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittel werden basierend auf der gewünschten Transformation optimiert .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der spezifischen Reaktionsart ab. So kann beispielsweise die Oxidation von Epinephrin-Sulfonsäure-d3 Sulfonsäurederivate ergeben, während die Reduktion verschiedene funktionalisierte Verbindungen erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Epinephrin-Sulfonsäure-d3 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Tracer in analytischen Studien verwendet, um Reaktionsmechanismen und -wege zu verstehen.

Biologie: In Stoffwechselstudien eingesetzt, um die Verteilung und Umwandlung von Epinephrin in biologischen Systemen zu verfolgen.

Medizin: Wird in pharmakokinetischen Studien eingesetzt, um die Absorption, Verteilung, den Metabolismus und die Ausscheidung von Epinephrin-basierten Medikamenten zu untersuchen.

Industrie: Anwendung bei der Entwicklung neuer Medikamente und Therapeutika durch Einblicke in das Verhalten von Epinephrin-Derivaten

Wirkmechanismus

Der Wirkmechanismus von Epinephrin-Sulfonsäure-d3 ähnelt dem von Epinephrin. Es wirkt auf Alpha- und Beta-Adrenorezeptoren und führt zu verschiedenen physiologischen Wirkungen wie Vasokonstriktion, erhöhter Herzfrequenz und Bronchodilatation. Die Deuteriummarkierung verändert die Wechselwirkung der Verbindung mit diesen Rezeptoren nicht signifikant, bietet aber ein Mittel, um ihre Pharmakokinetik und ihren Metabolismus genauer zu untersuchen .

Wirkmechanismus

The mechanism of action of Epinephrine Sulfonic Acid-d3 is similar to that of epinephrine. It acts on alpha and beta-adrenergic receptors, leading to various physiological effects such as vasoconstriction, increased heart rate, and bronchodilation. The deuterium labeling does not significantly alter the compound’s interaction with these receptors but provides a means to study its pharmacokinetics and metabolism more accurately .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Epinephrin-Sulfonsäure: Die nicht-deuterierte Form von Epinephrin-Sulfonsäure.

Deuteriertes Epinephrin: Ein weiteres deuteriummarkiertes Derivat von Epinephrin.

Epinephrin: Die Stammverbindung ohne Sulfonsäure- oder Deuteriummodifikationen.

Einzigartigkeit

Epinephrin-Sulfonsäure-d3 ist aufgrund seiner Deuteriummarkierung einzigartig, die besondere Vorteile in analytischen und pharmakokinetischen Studien bietet. Das Vorhandensein von Deuteriumatomen ermöglicht eine präzisere Verfolgung und Quantifizierung in verschiedenen experimentellen Umgebungen, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .

Eigenschaften

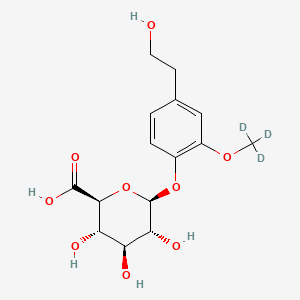

Molekularformel |

C9H13NO5S |

|---|---|

Molekulargewicht |

250.29 g/mol |

IUPAC-Name |

1-(3,4-dihydroxyphenyl)-2-(trideuteriomethylamino)ethanesulfonic acid |

InChI |

InChI=1S/C9H13NO5S/c1-10-5-9(16(13,14)15)6-2-3-7(11)8(12)4-6/h2-4,9-12H,5H2,1H3,(H,13,14,15)/i1D3 |

InChI-Schlüssel |

TYYGQMPOZGEFQL-FIBGUPNXSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])NCC(C1=CC(=C(C=C1)O)O)S(=O)(=O)O |

Kanonische SMILES |

CNCC(C1=CC(=C(C=C1)O)O)S(=O)(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide](/img/structure/B12422127.png)